Azido-PEG4-alcohol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas: El azido-PEG4-alcohol se puede sintetizar a través de diversas rutas, pero un método común implica la introducción del grupo azida en una cadena principal de PEG.

Condiciones de reacción: El grupo azida puede reaccionar con moléculas que contienen , o grupos a través de para formar un enlace triazol estable.

Producción industrial: Si bien los métodos de producción industrial específicos pueden variar, la síntesis del compuesto normalmente implica reacciones escalables en condiciones controladas.

Análisis De Reacciones Químicas

Reacciones que se producen: El azido-PEG4-alcohol participa en diversas reacciones químicas, incluyendo y .

Reactivos y condiciones comunes:

Productos principales: Los productos resultantes dependen de los socios de reacción y los grupos funcionales específicos implicados.

Aplicaciones Científicas De Investigación

Química: El azido-PEG4-alcohol sirve como un enlazador versátil para el diseño de PROTACs, permitiendo la degradación de proteínas dirigida.

Biología: Los investigadores lo utilizan para crear moléculas bifuncionales que reclutan E3 ligasas de ubiquitina a dianas proteicas específicas.

Medicina: Los PROTACs basados en este enlazador son prometedores para la terapia dirigida.

Industria: Sus aplicaciones se extienden al descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

Sistema ubiquitina-proteasoma: El azido-PEG4-alcohol facilita la degradación de proteínas diana mediante el reclutamiento de E3 ligasas, lo que lleva a la ubiquitinación y posterior degradación proteasómica.

Dianas moleculares y vías: Las dianas y vías específicas varían en función del diseño del PROTAC y la proteína de interés.

Comparación Con Compuestos Similares

Singularidad: Las características únicas del azido-PEG4-alcohol radican en su cadena principal de PEG, su funcionalidad de azida y su compatibilidad con la química de clic.

Compuestos similares: Otros compuestos relacionados incluyen azido-PEG5-carbonato de succinimidilo, Boc-NH-PEG11-C2-ácido y DBCO-PEG4-DBCO.

Actividad Biológica

Azido-PEG4-alcohol (CAS Number: 86770-67-4) is a compound that has gained significant attention in the fields of medicinal chemistry and bioconjugation due to its unique properties and applications, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

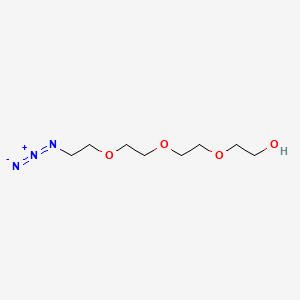

This compound is a heterobifunctional polyethylene glycol (PEG) derivative featuring an azide group and a terminal hydroxyl group. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The compound is characterized by its hydrophilic nature, which enhances solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H17N3O4 |

| Molecular Weight | 219.24 g/mol |

| Purity | ≥ 95% |

| Solubility | Miscible with water |

| Storage Conditions | -20°C, protected from light |

This compound functions primarily as a linker in PROTAC technology. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to specific target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. The azide moiety allows for efficient conjugation with alkyne-containing partners through click chemistry, facilitating the formation of stable triazole linkages.

Key Mechanistic Insights:

- Targeted Protein Degradation : this compound enables the design of PROTACs that selectively degrade proteins implicated in various diseases, including cancer .

- Click Chemistry Applications : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for modular synthesis of complex biomolecules .

Research Findings

Numerous studies have highlighted the utility of this compound in various biological contexts:

- PROTAC Development : Research by Zhang et al. demonstrated the successful integration of this compound into PROTACs targeting BRD4, resulting in effective degradation of this oncogenic protein .

- Self-Immolative Linkers : A study explored self-immolative linkers similar to this compound, emphasizing the importance of linker design in optimizing drug release profiles .

- Bioconjugation Techniques : this compound has been employed for bioconjugation strategies that enhance drug delivery systems, particularly in targeted therapies .

Case Study 1: Targeting BRD4 with PROTACs

In a pivotal study, researchers synthesized a series of BRD4-targeting PROTACs using this compound as a linker. The resulting compounds exhibited potent degradation activity against BRD4 in cellular assays, demonstrating the efficacy of the azide-based strategy for targeted protein degradation.

Case Study 2: Click Chemistry for Drug Delivery

A recent investigation utilized this compound to develop a drug delivery system that employs click chemistry for site-specific drug release. The study illustrated how modifications to the alcohol group could enhance solubility and stability while maintaining bioactivity.

Propiedades

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYGQMGPFNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404906 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-67-4 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.